molecular formula C9H6INO4 B12855365 2-(Carboxy(hydroxy)methyl)-5-iodobenzo[d]oxazole

2-(Carboxy(hydroxy)methyl)-5-iodobenzo[d]oxazole

Cat. No.: B12855365
M. Wt: 319.05 g/mol
InChI Key: OFYWVFJXYNVJTL-UHFFFAOYSA-N
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Description

2-(Carboxy(hydroxy)methyl)-5-iodobenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a carboxy(hydroxy)methyl group and an iodine atom at specific positions on the benzoxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxy(hydroxy)methyl)-5-iodobenzo[d]oxazole typically involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone under specific conditions. One common method involves the use of methyl cyanide or dimethyl sulfoxide (DMSO) as solvents, with potassium carbonate (K₂CO₃) as a base and tert-butyl hydroperoxide (TBHP) as an oxidant. The reaction is carried out under argon atmosphere with blue LED radiation for 24 hours, yielding the desired benzoxazole derivative .

Industrial Production Methods

Industrial production of benzoxazole derivatives, including this compound, often employs catalytic systems to enhance reaction efficiency and yield. Metal catalysts, nanocatalysts, and ionic liquid catalysts are commonly used in these processes. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Carboxy(hydroxy)methyl)-5-iodobenzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Carboxy(hydroxy)methyl)-5-iodobenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound’s biological activities are often attributed to its ability to interact with enzymes, receptors, and other biomolecules. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Carboxy(hydroxy)methyl)-5-iodobenzo[d]oxazole is unique due to the presence of both a carboxy(hydroxy)methyl group and an iodine atom, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H6INO4

Molecular Weight

319.05 g/mol

IUPAC Name

2-hydroxy-2-(5-iodo-1,3-benzoxazol-2-yl)acetic acid

InChI

InChI=1S/C9H6INO4/c10-4-1-2-6-5(3-4)11-8(15-6)7(12)9(13)14/h1-3,7,12H,(H,13,14)

InChI Key

OFYWVFJXYNVJTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)N=C(O2)C(C(=O)O)O

Origin of Product

United States

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